Phenyl 2-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to a benzoate moiety, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration and chlorination of benzoic acid derivatives, followed by esterification. One common method involves the nitration of benzoic acid to introduce the nitro group, followed by chlorination to add the chlorine atom. The resulting 2-chloro-3-nitrobenzoic acid is then esterified with phenol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The esterification step is often catalyzed by acid catalysts to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-chloro-3-aminobenzoate.
Hydrolysis: Formation of 2-chloro-3-nitrobenzoic acid and phenol.
Scientific Research Applications
Phenyl 2-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2-chloro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and chlorine groups can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Phenyl 2-chloro-3-nitrobenzoate can be compared with other similar compounds such as:
2-chloro-3-nitrobenzoic acid: Lacks the ester group, making it less reactive in esterification reactions.
Phenyl 3-nitrobenzoate: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Phenyl 2-chlorobenzoate: Lacks the nitro group, reducing its potential for redox reactions.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H8ClNO4 |
---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
phenyl 2-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-12-10(7-4-8-11(12)15(17)18)13(16)19-9-5-2-1-3-6-9/h1-8H |
InChI Key |
ZKXNGDBWJALUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.